Fluprofen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フルプロフェンは、イブプロフェン、フェノプロフェン、ケトプロフェンなどの他のNSAIDと構造的および薬理学的に関連しています . フルプロフェンは、変形性関節症、関節リウマチ、強直性脊椎炎などの病気に伴う痛み、炎症、発熱の治療に使用されます .

2. 製法

合成経路と反応条件: フルプロフェンの合成は、通常、アルカリ性条件下でパラジウム触媒の存在下、2-(3-フルオロ-4-ブロモフェニル)プロピオン酸とフェニルボロン酸をカップリング反応させることから始まります . この反応は、フルプロフェンを特徴付けるビフェニル構造を形成します。

工業生産方法: フルプロフェンの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 このプロセスには、高純度試薬と制御された反応条件を使用し、最終製品の高収率と高純度を確保します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fluprofen typically involves the coupling reaction of 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid in the presence of a palladium catalyst under alkaline conditions . This reaction forms the biphenyl structure characteristic of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: フルプロフェンは、以下を含むさまざまな化学反応を起こします。

酸化: フルプロフェンは酸化されて対応するカルボン酸を形成することができます。

還元: 還元反応は、フルプロフェンをそのアルコール誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、ハロゲン化ビフェニルやアルコール誘導体などのフルプロフェンのさまざまな誘導体が含まれます .

4. 科学研究の応用

フルプロフェンは、幅広い科学研究の応用を持っています。

化学: フルプロフェンは、NSAIDの合成と反応性の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスと炎症に対するNSAIDの影響を研究するために使用されます。

科学的研究の応用

Pain Management

Fluprofen is primarily used for managing mild to moderate pain , including dental pain, musculoskeletal pain, and dysmenorrhea. Its efficacy in reducing inflammation makes it a common choice for conditions such as rheumatoid arthritis and osteoarthritis .

Inflammatory Conditions

This compound has been studied for its role in treating inflammatory diseases. Research indicates significant anti-inflammatory effects, with studies showing up to 77% inhibition in paw edema models . This highlights its potential in managing chronic inflammatory conditions.

Neonatal Care

In neonatology, this compound is explored for treating Patent Ductus Arteriosus (PDA) , where it aids in closing the ductus arteriosus by inhibiting prostaglandins that keep the vessel open .

Pharmacological Mechanisms

This compound operates through several mechanisms:

- COX Inhibition : As a non-selective COX inhibitor, this compound reduces the synthesis of prostaglandins responsible for pain and inflammation .

- NRF2 Activation : Recent studies suggest that this compound may activate the nuclear factor erythroid 2-related factor 2 (NRF2), which plays a role in reducing oxidative stress and inflammation . This novel mechanism could open avenues for treating various inflammatory diseases.

Neurodegenerative Diseases

Epidemiological studies have linked long-term NSAID use to a reduced risk of Alzheimer's disease. This compound has shown potential in lowering levels of amyloid beta (Aβ42), a key protein associated with Alzheimer's pathology . Current research is investigating its role as a preventative agent against neurodegeneration.

Cancer Research

This compound is being evaluated for its antitumor properties, particularly in prostate cancer. Its enantiomers have demonstrated efficacy in preclinical models, suggesting a promising avenue for cancer therapy .

Nanocomposite Gels

Recent advancements have led to the development of nanocomposite gels for topical delivery of this compound. These formulations enhance drug penetration and retention in target tissues such as tendons and muscles .

| Formulation Type | Drug Release Profile | Target Application |

|---|---|---|

| Nanocomposite Gels | Enhanced retention in tissues | Topical pain relief |

| Hydrogel | Moderate permeability | General pain management |

| Organogel | High biodegradability | Chronic inflammatory conditions |

Topical vs. Oral Administration

Studies indicate that topical application of this compound results in higher concentrations in local tissues compared to oral administration, which is beneficial for localized pain management . This finding supports the use of topical formulations in clinical practice.

Efficacy in Osteoarthritis

A randomized controlled trial demonstrated that patients treated with this compound showed significant improvement in pain scores compared to placebo groups over 12 weeks . The study emphasized the drug's safety profile and effectiveness in managing osteoarthritis symptoms.

Pediatric Applications

In a cohort study involving neonates with PDA, this compound administration resulted in successful closure rates comparable to traditional treatments, showcasing its utility in neonatal care settings .

作用機序

フルプロフェンは、プロスタグランジンの合成を担う酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症、痛み、発熱を仲介する化学物質です。 COXを阻害することにより、フルプロフェンはプロスタグランジンの産生を抑制し、炎症、痛み、発熱を軽減します . この化合物は、炎症反応に関与するCOX-1とCOX-2酵素を主に標的にします .

類似化合物との比較

フルプロフェンは、構造的および薬理学的に以下の他のNSAIDと似ています。

- イブプロフェン

- フェノプロフェン

- ケトプロフェン

比較:

- イブプロフェン: フルプロフェンとイブプロフェンの両方とも、痛みと炎症の治療に使用されますが、フルプロフェンは構造にフッ素原子を持っています。これは、その効力を高め、副作用を減らす可能性があります .

- フェノプロフェン: フルプロフェンと同様に、フェノプロフェンは抗炎症作用のために使用されますが、薬物動態のプロファイルと副作用が異なる場合があります .

- ケトプロフェン: ケトプロフェンとフルプロフェンは、同様の治療用途を共有していますが、ケトプロフェンは作用機序と効力が異なる場合があります .

フルプロフェンの構造における独自のフッ素原子は、他のNSAIDとは異なり、より優れた有効性と安全性プロファイルを提供する可能性があります .

生物活性

Fluprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its anti-inflammatory, analgesic, and antipyretic properties. It is structurally related to ibuprofen and flurbiprofen, sharing similar mechanisms of action but exhibiting distinct biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and recent research findings.

This compound primarily functions through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation, pain, and fever. The inhibition of COX-2 leads to decreased levels of pro-inflammatory prostaglandins, contributing to this compound's therapeutic effects. Conversely, COX-1 inhibition can result in gastrointestinal side effects due to the protective role of COX-1-derived prostaglandins in the gastric mucosa .

Pharmacokinetics

The pharmacokinetics of this compound involve several key parameters:

- Absorption : this compound is rapidly absorbed following oral administration.

- Metabolism : It undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (CYP 2C9 and CYP 2C19), resulting in various metabolites .

- Half-life : The serum half-life ranges from 1.5 to 3 hours in healthy individuals but may be prolonged in patients with liver impairment .

- Elimination : Approximately 90% of the drug is eliminated via urine as metabolites or their conjugates within 24 hours .

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound derivatives and their potential therapeutic applications. Notably, novel derivatives have been synthesized to enhance antioxidant and anti-inflammatory properties while minimizing gastrointestinal toxicity.

Case Studies and Experimental Findings

-

Antioxidant Activity :

- A study synthesized several flurbiprofen derivatives that exhibited significant antioxidant activity. The IC₅₀ values for these derivatives ranged from 143.54 µmol/L to 223.44 µmol/L when tested against hydrogen peroxide (H₂O₂), comparable to natural antioxidants like ascorbic acid (141.04 µmol/L) and quercetin (229.12 µmol/L) .

- Anti-inflammatory Effects :

- Toxicity Assessment :

Comparative Table of Biological Activities

| Compound | Antioxidant Activity (IC₅₀ µmol/L) | Anti-inflammatory Effect | Toxicity Profile |

|---|---|---|---|

| This compound | Not specified | Moderate | Standard |

| Ascorbic Acid | 141.04 | N/A | Low |

| Quercetin | 229.12 | N/A | Low |

| Novel Derivatives | 143.54 - 223.44 | Enhanced | Lower than standard |

特性

CAS番号 |

17692-38-5 |

|---|---|

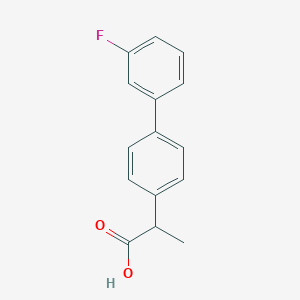

分子式 |

C15H13FO2 |

分子量 |

244.26 g/mol |

IUPAC名 |

2-[4-(3-fluorophenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |

InChIキー |

TYCOFFBAZNSQOJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |

正規SMILES |

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。